5-Chloro-2-(3-methylphenoxy)pyridine chemical structure and properties
5-Chloro-2-(3-methylphenoxy)pyridine chemical structure and properties
Title: Comprehensive Technical Guide on 5-Chloro-2-(3-methylphenoxy)pyridine: Synthesis, Properties, and Applications
Target Audience: Researchers, Application Scientists, and Medicinal Chemists
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly functionalized, regioselectively addressable building blocks in early-stage drug discovery and agrochemical development. 5-Chloro-2-(3-methylphenoxy)pyridine (CAS: 28373-60-6) is a prime example of such a privileged scaffold. Featuring a diaryl ether linkage and an orthogonal reactive handle (the C5-chloride), this compound serves as a critical intermediate in the synthesis of complex biologically active molecules, including p38 mitogen-activated protein kinase (MAPK) inhibitors[1]. This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and downstream functionalization protocols.
Chemical Identity and Physicochemical Profiling
The structural architecture of 5-chloro-2-(3-methylphenoxy)pyridine is defined by an electron-deficient pyridine ring coupled to an electron-rich m-cresol derivative. The ether linkage imparts conformational flexibility, while the C5-chloro substituent provides a vector for transition-metal-catalyzed cross-coupling.
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-2-(3-methylphenoxy)pyridine[2] |
| CAS Registry Number | 28373-60-6[2] |
| Molecular Formula | C₁₂H₁₀ClNO[2] |
| Molecular Weight | 219.66 g/mol [2] |
| SMILES String | CC1=CC(=CC=C1)OC2=NC=C(C=C2)Cl[2] |
| InChIKey | YYCLAVWODBKKDE-UHFFFAOYSA-N[2] |
Mechanistic Synthesis: Regioselective SNAr Workflow
The synthesis of 5-chloro-2-(3-methylphenoxy)pyridine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material, 2,5-dichloropyridine, possesses two chlorine atoms with vastly different electronic environments. The C2-chloride is highly activated toward nucleophilic attack due to the strong inductive and mesomeric electron-withdrawing effects of the adjacent pyridine nitrogen. Conversely, the C5-chloride is relatively inert to SNAr, allowing for exquisite regiocontrol[1].
Experimental Protocol: Self-Validating SNAr Synthesis
To ensure reproducibility and high yield, the following self-validating protocol is recommended:
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Reagent Preparation: Charge a flame-dried reaction vessel with 2,5-dichloropyridine (1.0 equiv) and m-cresol (1.1 equiv).
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Causality: A slight stoichiometric excess of the nucleophile ensures the complete consumption of the highly valuable dihalo-pyridine core.
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Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).
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Causality: K₂CO₃ is a mild, insoluble base. It efficiently deprotonates m-cresol to form the active phenoxide nucleophile without causing competitive hydrolysis of the pyridine ring (which can occur with stronger bases like NaOH).
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Solvent Introduction: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
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Causality: DMF is a polar aprotic solvent. It optimally solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic, while simultaneously stabilizing the polar Meisenheimer transition state.
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Thermal Activation: Heat the reaction mixture to 100–120 °C under an inert nitrogen atmosphere for 12–16 hours.
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Reaction Monitoring (Validation Step 1): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase. The complete disappearance of the 2,5-dichloropyridine spot and the emergence of a new, highly UV-active spot confirms the formation of the product.
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Quenching and Workup (Validation Step 2): Cool the mixture to room temperature and quench with ice water. Extract with ethyl acetate (3x). Wash the combined organic layers with 1M aqueous NaOH.
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Causality: The alkaline wash is a critical self-validating step; it deprotonates any unreacted m-cresol, partitioning it into the aqueous layer and ensuring the final organic phase is free of phenolic contaminants.
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Purification: Wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Figure 1: Regioselective SNAr workflow for synthesizing 5-Chloro-2-(3-methylphenoxy)pyridine.
Downstream Functionalization & Drug Discovery Applications
Once the diaryl ether core is established, the C5-chloro group serves as a versatile handle for late-stage functionalization. While inert to SNAr, this position is highly susceptible to palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is heavily leveraged in medicinal chemistry to build libraries of 2,3,5-trisubstituted pyridine analogs, which are potent inhibitors of inflammatory signaling cascades[1].
Furthermore, recent advancements in ligand-controlled and ligand-free palladium systems have expanded the chemical space accessible from this scaffold. For instance, specialized "Jeffery" conditions can enable highly site-selective cross-couplings at the C5 position of dichloropyridines, bypassing traditional reactivity paradigms[3].
Key Transformation Pathways:
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Suzuki-Miyaura Coupling: Reacting the core with aryl or heteroaryl boronic acids using Pd(dppf)Cl₂ yields complex biaryl systems.
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Buchwald-Hartwig Amination: Coupling with diverse amines using Pd₂(dba)₃ and bulky phosphine ligands (e.g., BrettPhos) generates 5-amino-2-aryloxy pyridines, a privileged motif in kinase inhibitor design.
Figure 2: Downstream functionalization pathways leveraging the C5-chloro position.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 5-chloro-2-(3-methylphenoxy)pyridine, a rigorous analytical validation protocol must be employed:
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¹H NMR (CDCl₃, 400 MHz): Confirms the regiochemistry. The diagnostic pyridine protons will appear as a doublet of doublets (dd) for the C4 proton, a doublet (d) for the C3 proton, and a fine doublet (d) for the highly deshielded C6 proton adjacent to the nitrogen. The m-cresol methyl group will appear as a distinct singlet near 2.3 ppm.
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LC-MS (ESI+): Validates the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for the single chlorine atom (M and M+2 peaks in a 3:1 ratio) with the base peak at m/z 220.1 [M+H]⁺.
References
1.[2] Title: 5-Chloro-2-(3-methylphenoxy)pyridine | C12H10ClNO | CID 66232539 - PubChem Source: nih.gov URL:
2.[1] Title: Application Notes and Protocols: The Role of 2,5-Dichloropyridine in the Synthesis of p38 MAPK Enzyme Inhibitors Source: benchchem.com URL:
3.[3] Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: acs.org URL:
